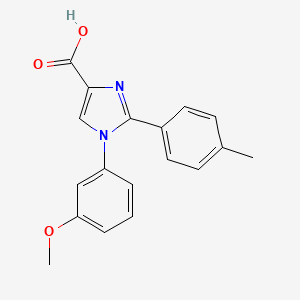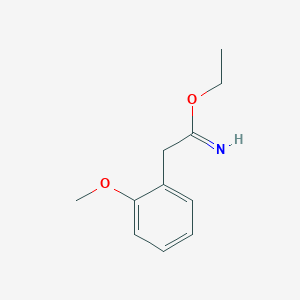
1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid
Vue d'ensemble
Description
1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
The synthesis of 1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents used in these reactions include imidazole, methoxybenzene, and methylbenzene, along with catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can reduce certain functional groups, such as nitro groups to amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can replace one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-2-phenyl-1H-imidazole-4-carboxylic acid: Lacks the methyl group on the phenyl ring, which may affect its binding properties and reactivity.
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-1H-imidazole-4-carboxylic acid: The position of the methoxy group is different, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H16N2O3 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-2-(4-methylphenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-12-6-8-13(9-7-12)17-19-16(18(21)22)11-20(17)14-4-3-5-15(10-14)23-2/h3-11H,1-2H3,(H,21,22) |
Clé InChI |
PIOJDHCPKCBKEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=CN2C3=CC(=CC=C3)OC)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate](/img/structure/B8474554.png)
![Methyl 4-[(chloromethoxy)methyl]benzoate](/img/structure/B8474556.png)


![Benzene, 1-(trifluoromethoxy)-3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B8474580.png)
![4-[(1-Cyclopentyl-2-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B8474600.png)






![3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline](/img/structure/B8474654.png)

